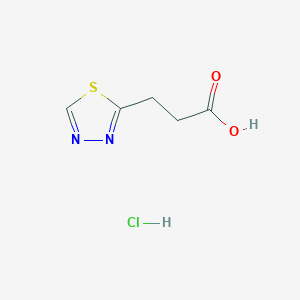

3-(1,3,4-噻二唑-2-基)丙酸;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3-(1,3,4-Thiadiazol-2-yl)propanoic acid;hydrochloride” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and antimicrobial .

Synthesis Analysis

While specific synthesis methods for “3-(1,3,4-Thiadiazol-2-yl)propanoic acid;hydrochloride” were not found, general methods for synthesizing 1,3,4-thiadiazole derivatives involve reactions with carboxylic acid and thiosemicarbazide in the presence of catalysts such as polyphosphoric acid, POCl3, H2SO4, HCl, and CS2 .Molecular Structure Analysis

The molecular structure of a compound is responsible for its various pharmacological activities. The 1,3,4-thiadiazole derivatives possess a wide range of biological activities. The biological activities of these derivatives are based on assumptions like the presence of =N-C-S- moiety and strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .科学研究应用

抗癌活性

源自噻二唑的化合物,例如 3-(4-氧代-3-(2-(2-噻吩基)乙烯基)-4H-[1,3,4]噻二唑-[2,3-c][1,2,4]三嗪-7-基)丙酸,已在体外对不同的癌细胞系显示出显著的抗癌活性。这突出了它们作为活性细胞毒剂的潜力,并为进一步研究其在癌症治疗中的适用性开辟了途径 (Saad & Moustafa, 2011)。

合成方法

已经开发出创新的合成方法用于噻二唑衍生物,展示了它们在化学合成中的多功能性。例如,使用二巯基-1,3,4-噻二唑合成了一种具有羟基官能团的新型 1,3,4-噻二唑环状聚醚化合物,突出了该化合物在形成具有生物学意义的大环结构方面的潜力 (Zhong Yong-ke, 2011)。

生物和化学研究

基于噻二唑衍生物的配体的金属发光配合物,例如 3-(噻唑-2-基氨基甲酰基)丙酸,已因其抗菌和抗真菌潜力而受到研究。尽管大多数配合物显示出不显着的活性,但它们的發光特性很明显,表明在传感和成像应用中具有潜在用途 (Kanwal et al., 2020)。

溶剂效应和分子聚集

对溶剂对噻二唑衍生物分子聚集的影响的研究提供了有关这些化合物在不同环境中如何相互作用的见解。这项研究对于了解基于噻二唑的化合物的物理光学性质以及它们在材料科学和生物学中的潜在应用至关重要 (Matwijczuk et al., 2016)。

抗菌活性

噻二唑衍生物也因其抗菌特性而受到认可。例如,1,3,4-噻二唑的衍生物已被研究作为冷却液中的抗菌剂,突出了它们在工业应用中对抗细菌生长的潜力 (Khalid Zain Alabdeen, 2021)。

作用机制

Target of Action

The primary target of the compound 3-(1,3,4-Thiadiazol-2-yl)propanoic acid;hydrochloride, also known as EN300-7547792, is the free fatty acid receptor 1 (GPR40) . GPR40 is highly expressed in pancreatic Islets of Langerhans, especially in a hyperglycemic state .

Mode of Action

The activation of GPR40 by 3-(1,3,4-Thiadiazol-2-yl)propanoic acid;hydrochloride leads to a cascade of events that culminate in increased levels of insulin . This mechanism of achieving the latter does not carry the danger of causing hypoglycemia (i.e., lowering of blood glucose concentration below physiologically acceptable levels) .

Biochemical Pathways

The activation of GPR40 by 3-(1,3,4-Thiadiazol-2-yl)propanoic acid;hydrochloride affects the insulin secretion pathway . This results in the lowering of glucose levels, making it a therapeutically attractive alternative for the treatment of type 2 diabetes mellitus .

Pharmacokinetics

The compound 3-(1,3,4-Thiadiazol-2-yl)propanoic acid;hydrochloride exhibits remarkable aqueous solubility and microsomal stability . These properties impact its bioavailability, making it a promising scaffold in the GPR40 agonist field .

Result of Action

The result of the action of 3-(1,3,4-Thiadiazol-2-yl)propanoic acid;hydrochloride is the increased levels of insulin, which leads to the eventual lowering of glucose levels .

生化分析

Biochemical Properties

The compound 3-(1,3,4-Thiadiazol-2-yl)propanoic acid;hydrochloride has been found to interact with the Free Fatty Acid Receptor 1 (GPR40), acting as an agonist . This interaction triggers a cascade of events leading to increased levels of insulin and a subsequent decrease in glucose levels .

Cellular Effects

In terms of cellular effects, 3-(1,3,4-Thiadiazol-2-yl)propanoic acid;hydrochloride has been observed to influence cell function by impacting cell signaling pathways, specifically those related to insulin secretion . This impact on cell signaling pathways can lead to changes in gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 3-(1,3,4-Thiadiazol-2-yl)propanoic acid;hydrochloride involves binding interactions with the GPR40 receptor . This binding activates the receptor, triggering a series of intracellular events that culminate in the secretion of insulin .

属性

IUPAC Name |

3-(1,3,4-thiadiazol-2-yl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S.ClH/c8-5(9)2-1-4-7-6-3-10-4;/h3H,1-2H2,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFFHYTUEVZXAQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(S1)CCC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2724993.png)

![N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2724994.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)pentanamide](/img/structure/B2724995.png)

![1-allyl-4-(1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2724996.png)

![N-[4-(acetylamino)phenyl]-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2724997.png)

![7-(3-Hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2725005.png)

![2-[[2-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methylphenyl)butanamide](/img/structure/B2725014.png)